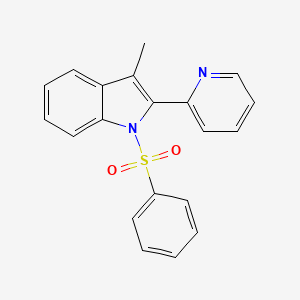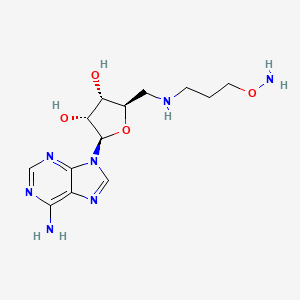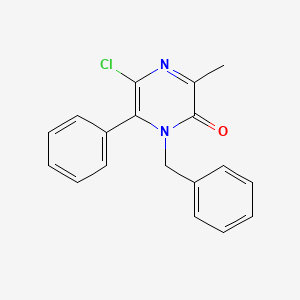
2(1H)-Pyrazinone, 5-chloro-3-methyl-6-phenyl-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one is an organic compound belonging to the pyrazinone family. This compound is characterized by its unique structure, which includes a pyrazinone core substituted with benzyl, chloro, methyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyrazine with suitable carbonyl compounds.
Substitution Reactions: The introduction of the benzyl, chloro, methyl, and phenyl groups can be achieved through various substitution reactions. For example, benzylation can be performed using benzyl halides in the presence of a base, while chlorination can be achieved using chlorinating agents like thionyl chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production typically emphasizes the use of cost-effective reagents, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound to understand its potential as a therapeutic agent. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, triggering signaling pathways that result in physiological responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one can be compared with other similar compounds, such as:
1-benzyl-5-chloro-3-methylpyrazin-2(1H)-one: This compound lacks the phenyl group, resulting in different chemical and biological properties.
1-benzyl-3-methyl-6-phenylpyrazin-2(1H)-one: This compound lacks the chloro group, which may affect its reactivity and interactions.
5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one: This compound lacks the benzyl group, leading to variations in its physical and chemical characteristics.
Eigenschaften
CAS-Nummer |
173199-87-6 |
|---|---|
Molekularformel |
C18H15ClN2O |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2-one |
InChI |
InChI=1S/C18H15ClN2O/c1-13-18(22)21(12-14-8-4-2-5-9-14)16(17(19)20-13)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
InChI-Schlüssel |
YTGWEQCEZHXNQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


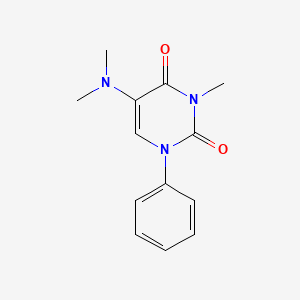

![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)


![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)



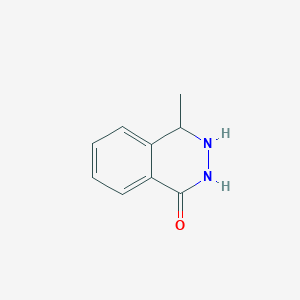
![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)
